1-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol
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Overview
Description
1-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. This particular compound features a benzimidazole core substituted with a 3-methylbenzyl group and an ethanol group. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol typically involves the condensation of o-phenylenediamine with 3-methylbenzaldehyde, followed by reduction and subsequent alkylation with ethanol. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and reduction steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium on carbon (Pd/C) or Raney nickel may be employed for the reduction steps to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are typically employed.
Major Products Formed
Oxidation: Formation of 1-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]acetaldehyde or 1-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]acetic acid.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of nitro or halogenated benzimidazole derivatives.
Scientific Research Applications
1-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may result from the disruption of cell membrane integrity or inhibition of essential enzymes in microbial cells.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethanol
- 1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol
- 1-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol
Uniqueness
1-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is unique due to the specific substitution pattern on the benzimidazole ring, which can influence its chemical reactivity and biological activity. The presence of the 3-methylbenzyl group may enhance its lipophilicity and membrane permeability, potentially leading to improved biological efficacy compared to other similar compounds.
Properties
IUPAC Name |
1-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-6-5-7-14(10-12)11-19-16-9-4-3-8-15(16)18-17(19)13(2)20/h3-10,13,20H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMRTDDVDMYGIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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